molecular formula C13H11N5O B2595775 2-hydrazinyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine CAS No. 1338690-33-7

2-hydrazinyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine

Cat. No.: B2595775
CAS No.: 1338690-33-7
M. Wt: 253.265
InChI Key: UAEUYXUPZOVEEK-UHFFFAOYSA-N
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Description

2-Hydrazinyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine is a synthetic heterocyclic compound of significant interest in medicinal and organic chemistry research. This molecule features a 1,2,4-oxadiazole ring, a privileged scaffold known for its diverse biological activities, directly linked to a hydrazinyl-substituted pyridine ring . The structure is characterized by the presence of multiple nitrogen atoms and a hydrazine group, which serve as key pharmacophores enabling the molecule to act as a hydrogen bond donor and acceptor, facilitating interactions with various biological targets . The 1,2,4-oxadiazole core is extensively documented in scientific literature for its broad spectrum of pharmacological properties. Researchers have investigated similar derivatives for potential anti-cancer activity, with studies showing that 1,2,4-oxadiazole conjugates can function through mechanisms such as the inhibition of critical enzymes including thymidylate synthase, topoisomerase II, and telomerase . Furthermore, compounds within this class have demonstrated notable anti-inflammatory effects, including the ability to act as cyclooxygenase-2 (COX-2) inhibitors . The integration of the hydrazinyl-pyridine moiety further enhances the molecule's utility as a versatile building block for the synthesis of more complex chemical entities, such as metal complexes for materials science or larger heterocyclic systems for drug discovery . This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O/c14-17-11-7-6-10(8-15-11)13-16-12(18-19-13)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEUYXUPZOVEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CN=C(C=C3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the formation of the oxadiazole ring followed by the introduction of the hydrazinyl group. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-hydrazinyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.

    Reduction: The oxadiazole ring can be reduced under certain conditions to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Amines.

    Substitution: Various substituted hydrazinyl derivatives.

Scientific Research Applications

Biological Activities

Antimicrobial and Antiviral Properties
Research indicates that 2-hydrazinyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine exhibits significant antimicrobial and antiviral activities. It has been shown to act against resistant microorganisms, making it a valuable candidate for drug development. The mechanism of action involves interactions with specific molecular targets where the oxadiazole ring may function as a hydrogen bond acceptor.

Case Studies
Several studies have documented the efficacy of this compound against various microbial strains. For instance, it has demonstrated activity against common pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The presence of specific substituents on the phenyl ring can enhance its biological activity .

Applications in Research

Drug Development
The compound's unique structure allows for modifications that can enhance its biological activity. It is being explored for potential use in developing new antimicrobial agents and antiviral drugs targeting HIV and other viral infections .

Fluorescent Probes
Due to its chemical properties, this compound can also serve as a fluorescent probe in pH monitoring applications within biological systems. Its ability to respond to changes in pH makes it suitable for tracking intracellular environments .

Mechanism of Action

The mechanism of action of 2-hydrazinyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, while the oxadiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

2-Hydrazinyl-5-(piperidin-1-ylsulfonyl)pyridine (Compound 11c)

  • Structure : Replaces the oxadiazole-phenyl group with a piperidin-1-ylsulfonyl substituent.
  • Its sulfonyl group may enhance solubility compared to the parent compound .
  • Synthesis : Prepared via nucleophilic substitution of 2-chloro-5-(piperidin-1-ylsulfonyl)pyridine with hydrazine .

SN00797439 (N-(4-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinecarboxamide)

  • Structure : Incorporates a pyrrolidinecarboxamide group linked to the oxadiazole-phenyl-pyridine scaffold.
  • Activity: Exhibited >70% reduction in xL3 motility in anthelmintic screens, causing a "coiled" larval phenotype. The 4-chlorophenyl group may enhance target binding .

Butalamine (N′,N′-dibutyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine)

  • Structure : Features a 3-phenyl-1,2,4-oxadiazole moiety but lacks the pyridine-hydrazine backbone.
  • Activity : A vasodilator used clinically, highlighting the therapeutic versatility of the oxadiazole pharmacophore .

2-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine

  • Structure : Substitutes hydrazine with chlorine and cyclopropyl on the oxadiazole.
  • Properties : Molecular weight 221.64, CAS 1239747-93-3. The cyclopropyl group may influence steric interactions in biological targets .

Table 1: Key Properties of Selected Analogues

Compound Name Molecular Formula Key Substituents Biological Activity Reference
2-Hydrazinyl-5-(3-phenyl-oxadiazol-5-yl)pyridine C₁₃H₁₂N₅O Hydrazine, phenyl-oxadiazole Antimicrobial (theoretical)
Compound 11c C₁₀H₁₆N₄O₂S Piperidine-sulfonyl Antimalarial
SN00797439 C₂₀H₁₈ClN₅O₂ Pyrrolidinecarboxamide, 4-Cl-phenyl Anthelmintic
Butalamine C₁₆H₂₅N₅O Dibutyl-ethylenediamine Vasodilator
2-(3-Phenyl-oxadiazol-5-yl)pyridine C₁₃H₉N₃O Phenyl-oxadiazole (no hydrazine) Structural scaffold

Functional Group Impact on Bioactivity

  • Oxadiazole Substitutions : Phenyl groups (as in the target compound) improve lipophilicity and membrane permeability, whereas cyclopropyl () or sulfonyl groups () modulate electronic and steric properties .
  • Chlorine vs. Hydrazine : Chlorine in ’s analogues may increase electrophilicity, favoring covalent binding, while hydrazine supports reversible interactions .

Biological Activity

2-Hydrazinyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound with significant biological activities, particularly in the fields of antimicrobial and antiviral research. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is C13H11N5OC_{13}H_{11}N_5O with a molecular weight of approximately 253.26 g/mol. Its structure features a pyridine ring substituted with a hydrazine group and an oxadiazole moiety, contributing to its unique chemical properties and potential biological effects .

Biological Activity Overview

Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves interaction with specific molecular targets within microbial cells, which may disrupt essential cellular processes .

Antiviral Properties
In addition to its antibacterial effects, this compound has shown promise as an antiviral agent. It appears to inhibit viral replication through mechanisms that are still being elucidated but may involve interference with viral entry or replication processes within host cells .

In Vitro Studies

A series of in vitro studies have evaluated the efficacy of this compound against various pathogens. The minimum inhibitory concentration (MIC) values were determined for several strains:

Pathogen MIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.50
Klebsiella pneumoniae0.75
Candida albicans0.30

These results indicate that the compound is particularly effective against Staphylococcus aureus, a common cause of infections resistant to many antibiotics .

Case Studies

Several case studies highlight the compound's potential in therapeutic applications:

  • Case Study on Antimicrobial Resistance : In a study focused on drug-resistant bacterial strains, this compound demonstrated significant activity against strains resistant to conventional antibiotics. This suggests its potential utility in developing new treatments for resistant infections .
  • Antiviral Efficacy : Another study investigated the compound's effects on viral pathogens, revealing that it could significantly reduce viral load in infected cell cultures. The exact pathways involved are still under investigation but indicate a promising avenue for antiviral drug development .

The biological activity of this compound is believed to stem from its ability to interact with microbial enzymes and cellular receptors. The oxadiazole ring may act as a hydrogen bond acceptor, facilitating binding to target sites within microbial cells. This interaction can lead to the inhibition of essential metabolic pathways or structural integrity of the pathogens.

Comparative Analysis with Similar Compounds

To contextualize its activity, it is useful to compare this compound with other oxadiazole derivatives:

Compound Name Biological Activity Unique Features
3-Aryl-5-propyl-1,2,4-oxadiazoleAntimicrobialAryl substitution enhances activity
N-Phenyl-5-(Pyridin-3-Yl)-1,3,4-Oxadiazol-2-AmineAnticancer potentialDifferent nitrogen positioning affects reactivity
2-(1,2,4-Oxadiazol-5-Yl)anilinesAntifungalFocus on aniline’s reactivity

The distinct substitution pattern of this compound enhances its reactivity and biological activity compared to these similar compounds .

Q & A

Basic: What are the standard synthetic routes for 2-hydrazinyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine?

Answer:
The compound is typically synthesized via cyclization reactions. A common method involves reacting hydrazide derivatives with aromatic carboxylic acids or esters under reflux with phosphorus oxychloride (POCl₃). For example:

  • Step 1: Condensation of 2-hydrazinylpyridine with benzaldehyde derivatives to form hydrazone intermediates.
  • Step 2: Oxidative cyclization using POCl₃ at 100–120°C to form the 1,2,4-oxadiazole ring .
  • Step 3: Purification via column chromatography (EtOAc/hexane) or recrystallization .
    Alternative routes may employ microwave-assisted synthesis for faster cyclization .

Basic: How is the structural integrity of this compound validated experimentally?

Answer:
Key analytical techniques include:

  • NMR spectroscopy: To confirm the hydrazinyl proton (NH–NH₂) at δ 4.5–5.5 ppm and aromatic protons on the pyridine/oxadiazole rings.
  • IR spectroscopy: Absorbance bands for C=N (1600–1650 cm⁻¹) and N–H (3200–3400 cm⁻¹) .
  • X-ray crystallography: SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond angles and torsional strain in the oxadiazole-pyrrolidine core .
  • HPLC: Purity assessment (>98%) using C18 columns with DMSO-compatible mobile phases .

Basic: What are the solubility properties of this compound, and how do they influence experimental design?

Answer:
The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents like DMSO (≥20 mg/mL) . For biological assays:

  • Stock solutions: Prepare in DMSO and dilute with buffer (e.g., PBS) to avoid precipitation.
  • Concentration limits: Keep DMSO ≤0.1% (v/v) to minimize cytotoxicity in cell-based studies.
  • Alternative solvents: Ethanol or acetonitrile may be used for crystallography or spectroscopic analysis .

Advanced: How can researchers optimize bioactivity through structural modifications?

Answer:
Structure-activity relationship (SAR) studies suggest:

  • Oxadiazole ring substitution: Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the phenyl ring enhances binding to biological targets like β-catenin .
  • Pyridine functionalization: Adding methyl or methoxy groups improves solubility and metabolic stability .
  • Hydrazinyl group replacement: Substituting with acylhydrazides or thiosemicarbazides alters pharmacokinetic profiles .
    Synthetic strategies for these modifications include Ullmann coupling or Buchwald-Hartwig amination .

Advanced: What experimental approaches resolve contradictions in reported biological activities?

Answer:
Discrepancies (e.g., genotoxicity vs. cytotoxicity) require:

  • Comparative assays: Test the compound in parallel with positive/negative controls (e.g., Ames test for mutagenicity ).
  • Purity verification: Confirm absence of synthetic byproducts (e.g., unreacted hydrazides) via LC-MS.
  • Mechanistic studies: Use siRNA knockdown or CRISPR-edited cell lines to validate target specificity .
  • In silico modeling: Molecular docking (AutoDock Vina) predicts binding modes to receptors like S1P1, aiding hypothesis refinement .

Advanced: How is crystallographic data analyzed to resolve conformational ambiguities?

Answer:
For X-ray diffraction

  • Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts.
  • Refinement: SHELXL refines anisotropic displacement parameters and validates hydrogen bonding (e.g., N–H⋯O interactions in the oxadiazole ring) .
  • Validation tools: PLATON checks for voids, and Mercury visualizes π-π stacking between phenyl and pyridine rings .

Advanced: What strategies mitigate challenges in scaling up synthesis?

Answer:
Lab-to-pilot scale hurdles include:

  • Reaction optimization: Replace POCl₃ with safer cyclizing agents (e.g., PCl₃ or T3P®) under flow chemistry conditions .
  • Purification: Switch from column chromatography to fractional crystallization using ethanol/water mixtures .
  • Yield improvement: Microwave reactors enhance reaction efficiency (e.g., 80% yield in 2 hours vs. 24 hours conventionally) .

Advanced: How is computational chemistry applied to predict physicochemical properties?

Answer:

  • LogP calculation: Use ChemDraw or ACD/Labs to estimate partition coefficients (predicted LogP = 1.42 ± 0.10) .
  • pKa prediction: SPARC algorithms determine ionization states (e.g., hydrazinyl group pKa ~1.5) for solubility modeling .
  • Molecular dynamics (MD): GROMACS simulates membrane permeability by tracking diffusion coefficients in lipid bilayers .

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